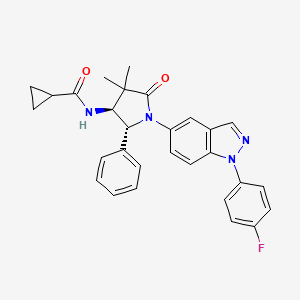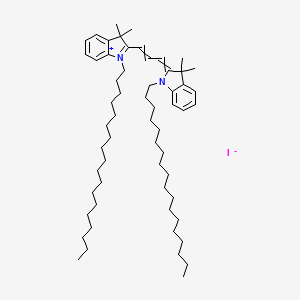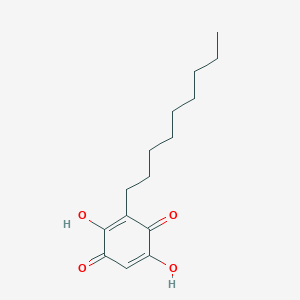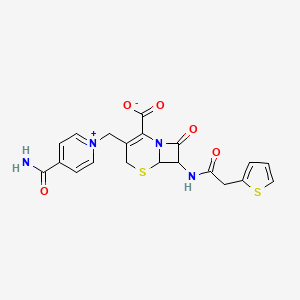
Anthracene-1,8-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-1,8-dicarbonitrile is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two cyano groups (-CN) attached to the 1 and 8 positions of the anthracene structure. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-1,8-dicarbonitrile typically involves the reaction of anthracene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Anthracene+2BrCN→this compound+2HBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Anthracene-1,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1,8-diamine.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学的研究の応用
Anthracene-1,8-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of anthracene-1,8-dicarbonitrile is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Anthracene-9,10-dicarbonitrile: Similar structure but with cyano groups at the 9 and 10 positions.
9,10-Diphenylanthracene: Contains phenyl groups at the 9 and 10 positions instead of cyano groups.
Anthracene-1,8-diamine: Contains amine groups at the 1 and 8 positions instead of cyano groups.
Uniqueness
Anthracene-1,8-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of cyano groups at the 1 and 8 positions enhances its electron-accepting ability, making it suitable for applications in optoelectronics and as a fluorescent probe.
特性
分子式 |
C16H8N2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
anthracene-1,8-dicarbonitrile |
InChI |
InChI=1S/C16H8N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H |
InChIキー |
HSDZSLMBBGAGSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=C(C=C2C(=C1)C#N)C(=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)



![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)


![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)
